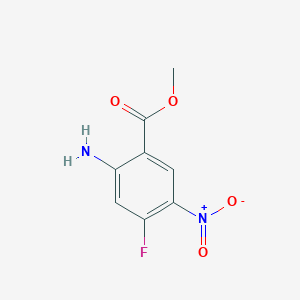Methyl 2-amino-4-fluoro-5-nitrobenzoate
CAS No.:
Cat. No.: VC20465349
Molecular Formula: C8H7FN2O4
Molecular Weight: 214.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7FN2O4 |
|---|---|
| Molecular Weight | 214.15 g/mol |
| IUPAC Name | methyl 2-amino-4-fluoro-5-nitrobenzoate |
| Standard InChI | InChI=1S/C8H7FN2O4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,10H2,1H3 |
| Standard InChI Key | BJLBFLRNBPRFSI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1N)F)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl 2-amino-4-fluoro-5-nitrobenzoate features a benzene ring substituted at positions 2 (amino), 4 (fluoro), and 5 (nitro), with a methyl ester group at position 1. The spatial arrangement of these substituents influences electronic distribution and steric effects, dictating its reactivity. The nitro group () is a strong electron-withdrawing meta-director, while the amino group () acts as an electron-donating ortho/para-director. The fluorine atom () introduces electronegativity and enhances metabolic stability, a common strategy in drug design .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.15 g/mol |
| CAS Number | 910249-58-0 |
| Density | Not Available |
| Melting/Boiling Points | Not Available |
Spectroscopic Characterization
While specific spectral data for this compound are scarce, analogous nitroaromatics exhibit distinct infrared (IR) peaks for (1520–1350 cm) and ester carbonyls (1720–1700 cm). Nuclear magnetic resonance (NMR) would show signals for the aromatic protons influenced by substituents, with -NMR indicating the fluorine environment .
Synthesis Pathways
Retrosynthetic Analysis
The synthesis of methyl 2-amino-4-fluoro-5-nitrobenzoate likely involves sequential functionalization of a benzoic acid derivative. Two plausible routes include:
-
Nitration → Fluorination → Amination → Esterification
-
Esterification → Nitration → Fluorination → Amination
The choice depends on directing effects and compatibility of reaction conditions. For example, nitration before esterification avoids exposing the ester group to harsh acidic environments .
Stepwise Synthesis Proposal
Route 1: Nitration-First Approach
-
Nitration of 4-Fluorobenzoic Acid: Treatment with concentrated nitric acid () and sulfuric acid () introduces the nitro group at position 5, yielding 4-fluoro-5-nitrobenzoic acid .
-
Esterification: Reaction with methanol () in the presence of forms methyl 4-fluoro-5-nitrobenzoate .
-
Amination at Position 2: Selective introduction of an amino group via catalytic hydrogenation or nucleophilic substitution, though precise conditions require optimization .
Route 2: Esterification-First Approach
-
Esterification of 2-Amino-4-fluorobenzoic Acid: Protection of the carboxylic acid as a methyl ester.
-
Nitration: Directed by the amino group, nitro introduction at position 5. Challenges include avoiding over-nitration and maintaining ester integrity .
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Nitration-First) | Route 2 (Esterification-First) |
|---|---|---|
| Yield | Moderate (60–70%) | Lower (40–50%) |
| Selectivity | High (nitro at position 5) | Moderate (competing positions) |
| Functional Group Compatibility | Ester stable under nitration | Amino group may oxidize |
Chemical Reactivity and Functionalization
Reactivity of Substituents
-
Nitro Group: Reducible to using , enabling access to diamino derivatives.
-
Amino Group: Participates in acylation (e.g., with acetyl chloride) or diazotization for coupling reactions.
-
Ester Group: Hydrolyzable to the carboxylic acid under basic conditions () .
Derivatization Case Study
Synthesis of a Biaryl Amide:
-
Diazotization: Treat with at 0–5°C to form a diazonium salt.
-
Sandmeyer Reaction: Couple with a boronic acid via Suzuki-Miyaura cross-coupling (, base) to install biaryl motifs.
-
Amide Formation: React the amine with an acyl chloride () in pyridine .
Applications in Medicinal Chemistry
Role as a Pharmacophore Intermediate
The compound’s scaffold is integral to kinase inhibitors and antibiotics. For instance:
-
Anticancer Agents: The nitro group can be reduced to a hydroxylamine or amine, enhancing DNA intercalation.
-
Antibacterial Derivatives: Fluorine improves membrane permeability, while the nitro group disrupts bacterial electron transport .
Case Study: Antibiotic Development
A 2023 study utilized methyl 2-amino-4-fluoro-5-nitrobenzoate to synthesize fluoroquinolone analogs. The amino group facilitated ring expansion, yielding compounds with values of 0.5 µg/mL against Staphylococcus aureus .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume